State-Dependent Cav3 Channel Inhibition
Suvecaltamide inhibits all three Cav3 subtypes (3.1, 3.2, 3.3) in a concentration- and state-dependent manner, with low nanomolar potencies. The compound is 7- to 19-fold more selective for the inactivated channel state compared to the resting state [1]. This state-dependence profile is mechanistically distinct from less selective T-type channel modulators and may confer preferential inhibition of neurons undergoing pathological high-frequency firing while sparing channels mediating normal physiological signaling [2]. For comparison, Z944, another state-dependent T-type channel blocker, exhibits approximately 2.6- to 3.4-fold selectivity for the inactivated state across Cav3 subtypes (Cav3.1: 50 nM inactivated / 130 nM resting ≈ 2.6×; Cav3.2: 160 nM inactivated / 540 nM resting ≈ 3.4×; Cav3.3: 110 nM inactivated / 260 nM resting ≈ 2.4×) . Suvecaltamide's higher state-dependence ratio suggests a potentially wider therapeutic window in tremor models, though direct head-to-head functional comparisons are not available.
| Evidence Dimension | State-dependent selectivity ratio (inactivated/resting channel IC50 ratio) |
|---|---|
| Target Compound Data | 7- to 19-fold selectivity for inactivated state |
| Comparator Or Baseline | Z944: approximately 2.4- to 3.4-fold selectivity for inactivated state |
| Quantified Difference | Suvecaltamide shows 2- to 8-fold higher state-dependence ratio |
| Conditions | Automated patch-clamp (QPatch 48X) on HEK293 cells stably overexpressing human Cav3.1, Cav3.2, or Cav3.3; protocols enriching for resting or inactivated channel states [1] |
Why This Matters
Higher state-dependence may translate to improved therapeutic index by preferentially targeting pathologically active neurons, a key consideration when selecting a T-type channel modulator for tremor or hyperexcitability research.
- [1] Brigham E, Shanks N, Markova S, et al. Preclinical Characterization of Suvecaltamide for Essential Tremor [abstract]. Mov Disord. 2022; 37 (suppl 2). View Source
- [2] Brigham E, Zeng W, Shanks N, Lee M. Suvecaltamide Metabolites Are CaV3 Modulators and Contribute to Pharmacological Effect [abstract]. Mov Disord. 2024; 39 (suppl 1). View Source
